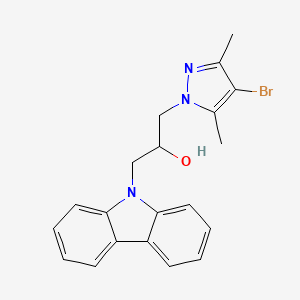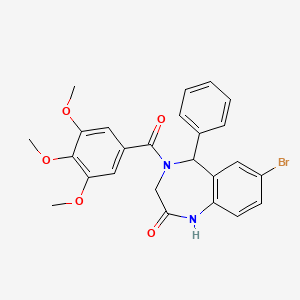
1-(4-Bromo-3,5-dimethyl-pyrazol-1-yl)-3-carbazol-9-yl-propan-2-ol
Vue d'ensemble
Description
1-(4-Bromo-3,5-dimethyl-pyrazol-1-yl)-3-carbazol-9-yl-propan-2-ol is a complex organic compound that features a pyrazole ring substituted with bromine and methyl groups, a carbazole moiety, and a propanol chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromo-3,5-dimethyl-pyrazol-1-yl)-3-carbazol-9-yl-propan-2-ol typically involves multi-step organic reactions. One common approach starts with the bromination of 3,5-dimethylpyrazole to obtain 4-bromo-3,5-dimethylpyrazole. This intermediate is then reacted with carbazole and a suitable propanol derivative under specific conditions to form the final product. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper compounds.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction parameters are crucial for industrial synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Bromo-3,5-dimethyl-pyrazol-1-yl)-3-carbazol-9-yl-propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) under basic conditions.
Major Products Formed
Oxidation: Formation of 1-(4-Bromo-3,5-dimethyl-pyrazol-1-yl)-3-carbazol-9-yl-propan-2-one.
Reduction: Formation of 1-(3,5-Dimethyl-pyrazol-1-yl)-3-carbazol-9-yl-propan-2-ol.
Substitution: Formation of 1-(4-Amino-3,5-dimethyl-pyrazol-1-yl)-3-carbazol-9-yl-propan-2-ol.
Applications De Recherche Scientifique
1-(4-Bromo-3,5-dimethyl-pyrazol-1-yl)-3-carbazol-9-yl-propan-2-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism of action of 1-(4-Bromo-3,5-dimethyl-pyrazol-1-yl)-3-carbazol-9-yl-propan-2-ol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine and carbazole moieties can play a crucial role in binding to the target site, while the propanol chain may influence the compound’s solubility and bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(4-Bromo-3,5-dimethyl-pyrazol-1-yl)-propan-2-ol
- 1-(4-Bromo-3,5-dimethyl-pyrazol-1-yl)-butyric acid
- 1-(4-Bromo-3,5-dimethyl-pyrazol-1-yl)-propylamine
Uniqueness
1-(4-Bromo-3,5-dimethyl-pyrazol-1-yl)-3-carbazol-9-yl-propan-2-ol is unique due to the presence of both a carbazole moiety and a pyrazole ring, which can confer distinct electronic and steric properties. This combination can enhance its binding affinity and specificity towards certain biological targets, making it a valuable compound for drug discovery and materials science.
Propriétés
IUPAC Name |
1-(4-bromo-3,5-dimethylpyrazol-1-yl)-3-carbazol-9-ylpropan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BrN3O/c1-13-20(21)14(2)24(22-13)12-15(25)11-23-18-9-5-3-7-16(18)17-8-4-6-10-19(17)23/h3-10,15,25H,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGDYLDXTZFRZDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(CN2C3=CC=CC=C3C4=CC=CC=C42)O)C)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-bromo-N-[2-(4-morpholinyl)ethyl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3874874.png)
![(4Z)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-[2-(4-methyl-3-nitrophenyl)hydrazinylidene]-5-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3874875.png)
![4-[4-(dimethylamino)phenyl]-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B3874877.png)
![5-[(2-hydroxyethyl)amino]-4,6-dinitro-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B3874879.png)
![{[1-(4-methoxy-3-nitrobenzyl)-2-methyl-4-nitro-1H-imidazol-5-yl]thio}acetic acid](/img/structure/B3874886.png)
![(4-Bromophenyl)-[4-[2-hydroxy-3-(3-methylphenoxy)propyl]piperazin-1-yl]methanone](/img/structure/B3874899.png)
![2,6-dinitro-N,N-dipropyl-4-[(trifluoromethyl)sulfonyl]aniline](/img/structure/B3874921.png)

![7-Ethyl-8-[4-[2-hydroxy-3-(2,4,6-tribromophenoxy)propyl]piperazin-1-yl]-3-methylpurine-2,6-dione](/img/structure/B3874930.png)
![7-[3-(2,4-dichlorophenoxy)-2-hydroxypropyl]-3-methyl-8-sulfanylidene-9H-purine-2,6-dione](/img/structure/B3874948.png)
![({7-[3-(4-ethylphenoxy)-2-hydroxypropyl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}thio)acetic acid](/img/structure/B3874949.png)
![6-[2-(Dimethylamino)ethoxycarbonyl]-4,5-dimethyl-2-(2-methylprop-1-enyl)cyclohex-3-ene-1-carboxylic acid](/img/structure/B3874958.png)
![N'-(4-BROMOPHENYL)-N-{2-[4-(3-NITROBENZOYL)PIPERAZIN-1-YL]ETHYL}ETHANEDIAMIDE](/img/structure/B3874965.png)
